1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidinyl ring, a methylsulfonyl group, and a thiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. One common approach is the reaction of pyrrolidine with methylsulfonyl chloride under controlled conditions to introduce the methylsulfonyl group. Subsequently, the thiophenyl moiety is introduced through a nucleophilic substitution reaction with thiophene-2-carbonyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography and recrystallization, are often employed to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as pyrrolidines or thiophenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions tailored to the specific nucleophile.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrrolidines and thiophenes.
Substitution Products: Derivatives with various functional groups.
Scientific Research Applications
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone has found applications in several scientific fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to its specific structural features. Similar compounds include:
1-(3-(Methylsulfonyl)benzene): This compound shares the methylsulfonyl group but differs in its aromatic ring structure.
1-(3-(Methylsulfonyl)pyrrolidine): Similar in the pyrrolidinyl ring but lacks the thiophenyl moiety.
2-(Thiophen-2-yl)ethanone: This compound contains the thiophenyl group but lacks the pyrrolidinyl and methylsulfonyl groups.
Properties
IUPAC Name |
1-(3-methylsulfonylpyrrolidin-1-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c1-17(14,15)10-4-5-12(8-10)11(13)7-9-3-2-6-16-9/h2-3,6,10H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSHBRHPWDWMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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